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Compound of Interest

Compound Name: 4-Aminophenyl 4-aminobenzoate

Cat. No.: B1283101 Get Quote

Introduction

4-Aminophenyl 4-aminobenzoate is an aromatic ester of significant interest in materials

science and pharmaceutical research. A thorough understanding of its spectroscopic and

physicochemical properties is fundamental for its application and development. This document

provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic

Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and physical characteristics of

4-aminophenyl 4-aminobenzoate. While direct experimental spectra for this specific molecule

are not widely published, this guide synthesizes expected spectral features based on data from

closely related compounds, namely 4-aminobenzoic acid and its esters, and provides

generalized experimental protocols for obtaining such data.

Physicochemical Properties
A summary of the key physicochemical identifiers and properties for 4-Aminophenyl 4-
aminobenzoate is presented in Table 1.
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Property Value Reference

IUPAC Name
4-aminophenyl 4-

aminobenzoate
[1][2][3]

CAS Number 20610-77-9 [1][2][3]

Molecular Formula C₁₃H₁₂N₂O₂ [1][3]

Molecular Weight 228.25 g/mol [1]

Monoisotopic Mass 228.089877630 Da [1]

Appearance
Light yellow to Brown powder

to crystal
[4]

Melting Point 179.0 to 183.0 °C [4]

Purity >97.0% (GC)(T) [4]

InChI

InChI=1S/C13H12N2O2/c14-

10-3-1-9(2-4-10)13(16)17-12-

7-5-11(15)6-8-12/h1-8H,14-

15H2

[1][2][3]

InChIKey
LOCTYHIHNCOYJZ-

UHFFFAOYSA-N
[1][2][3]

Canonical SMILES
C1=CC(=CC=C1C(=O)OC2=C

C=C(C=C2)N)N
[1]

Table 1: Physicochemical Identifiers and Properties of 4-Aminophenyl 4-aminobenzoate. This

table summarizes key identifiers and physical properties of the compound.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined NMR data for 4-Aminophenyl 4-aminobenzoate is not

readily available in the public domain. However, the expected chemical shifts can be inferred

from the known spectra of 4-aminobenzoic acid and related esters.
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¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the amine protons. The aromatic region will likely display two sets of AA'BB' systems,

characteristic of 1,4-disubstituted benzene rings.

Predicted Proton
Environment

Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic Protons (H-

2', H-6')
7.8 - 8.0 Doublet (d) 2H

Aromatic Protons (H-

3', H-5')
6.6 - 6.8 Doublet (d) 2H

Aromatic Protons (H-

2, H-6)
6.9 - 7.1 Doublet (d) 2H

Aromatic Protons (H-

3, H-5)
6.6 - 6.8 Doublet (d) 2H

Amine Protons (-NH₂)

of benzoyl
5.8 - 6.0 Singlet (s) 2H

Amine Protons (-NH₂)

of phenyl ester
4.0 - 5.0 Singlet (s) 2H

Table 2: Predicted ¹H NMR Spectral Data for 4-Aminophenyl 4-aminobenzoate. The chemical

shifts are estimated based on analogous structures and may vary depending on the solvent

and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons

attached to oxygen and nitrogen, and the remaining aromatic carbons.
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Predicted Carbon Environment Expected Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) 165 - 167

Aromatic Carbon (C-1') 120 - 122

Aromatic Carbons (C-2', C-6') 131 - 133

Aromatic Carbons (C-3', C-5') 113 - 115

Aromatic Carbon (C-4') 151 - 153

Aromatic Carbon (C-1) 143 - 145

Aromatic Carbons (C-2, C-6) 122 - 124

Aromatic Carbons (C-3, C-5) 115 - 117

Aromatic Carbon (C-4) 147 - 149

Table 3: Predicted ¹³C NMR Spectral Data for 4-Aminophenyl 4-aminobenzoate. The

predicted chemical shifts are based on data from similar compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Aminophenyl 4-aminobenzoate is expected to exhibit characteristic

absorption bands corresponding to its functional groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description of Vibration

N-H (Amine) 3300 - 3500
Symmetric & Asymmetric

Stretch

C-H (Aromatic) 3000 - 3100 Stretching

C=O (Ester) 1700 - 1730 Stretching

C=C (Aromatic) 1580 - 1620 Ring Stretching

C-N (Amine) 1250 - 1350 Stretching

C-O (Ester) 1100 - 1300 Stretching

C-H (Aromatic) 800 - 860 Out-of-plane Bending

Table 4: Predicted IR Absorption Bands for 4-Aminophenyl 4-aminobenzoate. The presence

of these bands would be indicative of the compound's structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. For 4-Aminophenyl 4-aminobenzoate, the molecular ion peak and characteristic

fragment ions are predicted.

m/z Ion Description

228.09 [M]⁺ Molecular Ion

137.05 [C₇H₇NO₂]⁺
Fragment corresponding to 4-

aminobenzoic acid

120.04 [C₇H₄NO₂]⁺
Fragment from loss of NH₃

from 4-aminobenzoic acid

109.07 [C₆H₇N]⁺
Fragment corresponding to 4-

aminophenol

92.05 [C₆H₆N]⁺
Fragment from loss of OH from

4-aminophenol
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Table 5: Predicted Mass Spectrometry Data for 4-Aminophenyl 4-aminobenzoate. The

predicted m/z values are based on the monoisotopic mass of the parent molecule and its likely

fragmentation pattern.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.[5]

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Aminophenyl 4-aminobenzoate in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The

choice of solvent is crucial to ensure the sample dissolves completely and to avoid

interference with the signals of interest.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to

set include the spectral width, acquisition time, relaxation delay, and number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. The chemical shifts should be referenced to an internal standard,

such as tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation:
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KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.[5]

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common ionization techniques for such compounds include:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or

thermally labile compounds, often used in conjunction with liquid chromatography (LC-

MS).

Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF),

or Orbitrap analyzer.

Data Acquisition: Acquire the mass spectrum over a suitable mass range to detect the

molecular ion and expected fragment ions. For more detailed structural information, tandem

mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze

the resulting daughter ions.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the detected ions and analyze

the fragmentation pattern to confirm the molecular structure.
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Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 4-
Aminophenyl 4-aminobenzoate can be visualized as follows:

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Report
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4-aminobenzoate

Dissolution in
Deuterated Solvent

For NMR

KBr Pellet
Preparation

For IR

Direct ATR
Application

For IR

Mass Spectrometry
(EI, ESI)

Direct Introduction

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR)

NMR Data
Processing

IR Spectrum
Analysis

MS Data
Interpretation

Comprehensive
Spectroscopic Report

Click to download full resolution via product page

Figure 1: General workflow for the spectroscopic analysis of a chemical compound.
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This guide provides a foundational understanding of the spectroscopic properties of 4-
Aminophenyl 4-aminobenzoate. The presented data, while largely predictive, offers valuable

insights for researchers and scientists in the fields of chemistry and drug development.

Experimental verification of these predicted spectral characteristics is recommended for any

application requiring precise structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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